1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C12H12N4. It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. The compound is characterized by the presence of a cyclopentyl group attached to the benzotriazole ring, along with a carbonitrile group at the 5-position of the benzotriazole ring .
Preparation Methods
The synthesis of 1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the benzotriazole ring. This can be achieved through the reaction of an aromatic amine with nitrous acid, followed by the addition of a suitable nucleophile.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzotriazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzotriazole ring is oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction may yield amines.
Scientific Research Applications
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzotriazole derivatives.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as benzotriazole derivatives are known to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile can be compared with other benzotriazole derivatives, such as:
1-Phenyl-1,2,3-benzotriazole-5-carbonitrile: This compound has a phenyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
1-Methyl-1,2,3-benzotriazole-5-carbonitrile: This compound has a methyl group instead of a cyclopentyl group, which may affect its reactivity and applications.
1-Benzyl-1,2,3-benzotriazole-5-carbonitrile: This compound has a benzyl group instead of a cyclopentyl group, which may influence its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl group, which can impart distinct chemical and biological properties compared to other benzotriazole derivatives.
Properties
IUPAC Name |
1-cyclopentylbenzotriazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIBDZLIWBJHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)C#N)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245106 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-39-1 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.